molecular formula C19H18N2O4S B7185083 N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide

N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide

Cat. No.: B7185083
M. Wt: 370.4 g/mol
InChI Key: GOHPXULFFDBKGC-UHFFFAOYSA-N
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Description

N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-25-18-11-13(14-7-3-5-9-16(14)21-18)12-20-19(22)15-8-4-6-10-17(15)26(2,23)24/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHPXULFFDBKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide typically involves multiple steps. One common method starts with the preparation of the quinoline moiety, which can be synthesized through the Friedländer synthesis. This involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. The resulting quinoline derivative is then subjected to further functionalization to introduce the methoxy group at the 2-position and the methylsulfonylbenzamide group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, can also be considered to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: It may be used in the development of new drugs for the treatment of various diseases.

    Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of N-[(2-methoxyquinolin-4-yl)methyl]-2-methylsulfonylbenzamide, known for its antimalarial properties.

    Quinidine: A quinoline derivative used as an antiarrhythmic agent.

    Chloroquine: Another quinoline derivative used to treat malaria.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the methylsulfonylbenzamide group can enhance its solubility, stability, and biological activity compared to other quinoline derivatives.

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